Cas no 1803812-51-2 (2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid structure](https://ja.kuujia.com/scimg/cas/1803812-51-2x500.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid
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- インチ: 1S/C10H9NO4/c12-5-8-11-7-3-1-2-6(4-9(13)14)10(7)15-8/h1-3,12H,4-5H2,(H,13,14)
- InChIKey: FIWQMEAHGRZCAR-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)=NC2=CC=CC(CC(=O)O)=C12
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 83.6
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081002078-500mg |
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid |
1803812-51-2 | 98% | 500mg |
$8,108.78 | 2022-04-02 | |
Alichem | A081002078-1g |
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid |
1803812-51-2 | 98% | 1g |
$13,942.14 | 2022-04-02 | |
Alichem | A081002078-250mg |
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid |
1803812-51-2 | 98% | 250mg |
$5,007.07 | 2022-04-02 |
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acidに関する追加情報
Introduction to 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic Acid (CAS No. 1803812-51-2)
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803812-51-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic molecule combines a benzo[d]oxazole core with a hydroxymethyl and acetic acid functional group, making it a versatile scaffold for drug discovery and development. The benzo[d]oxazole moiety is particularly noteworthy, as it is a privileged structure frequently encountered in bioactive molecules, exhibiting properties that are conducive to molecular recognition and binding to biological targets.
The hydroxymethyl group at the 2-position of the benzo[d]oxazole ring introduces a potential site for hydrogen bonding and further chemical modification, which can be exploited to enhance the pharmacokinetic properties or target specificity of derivatives. The presence of the acetic acid moiety at the 7-position adds another layer of functionality, enabling interactions with various biological receptors or enzymes through both polar and hydrophobic interactions. This combination of features makes 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in benzo[d]oxazole derivatives due to their demonstrated biological activity across multiple therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for developing treatments against neurological disorders, infectious diseases, and cancer. The unique structural framework of benzo[d]oxazole allows for selective interactions with biological macromolecules, often leading to high-affinity binding to target proteins. This property is particularly valuable in drug design, where precise molecular interactions are critical for efficacy and safety.
One of the most compelling aspects of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid is its potential as a precursor for more complex derivatives. The hydroxymethyl group can be further functionalized through oxidation to form aldehyde or carboxylic acid groups, or through reduction to yield alcohol derivatives. Similarly, the acetic acid moiety can be esterified or amidated to modify solubility and metabolic stability. These modifications open up numerous possibilities for generating novel compounds with tailored pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid. These tools allow researchers to predict binding affinities, assess metabolic pathways, and optimize molecular structures before conducting expensive wet-lab experiments. By leveraging these computational methods, scientists can efficiently screen large libraries of compounds and prioritize those with the highest potential for therapeutic development.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Among these, benzo[d]oxazole derivatives have shown particular promise due to their ability to modulate various biological pathways. For instance, some benzo[d]oxazole-based compounds have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. The structural diversity inherent in this class of molecules allows for the design of compounds that can interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.
Furthermore, the synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid presents an opportunity to explore novel synthetic methodologies that could be applied broadly in medicinal chemistry. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for constructing complex molecules. Advances in synthetic techniques have enabled chemists to produce increasingly complex structures with greater precision and scalability, which is essential for translating laboratory discoveries into viable therapeutics.
In conclusion, 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid (CAS No. 1803812-51-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a benzo[d]oxazole core with hydroxymethyl and acetic acid functionalities—make it an attractive scaffold for drug discovery. The growing body of research on benzo[d]oxazole derivatives underscores their importance as bioactive molecules, while computational tools continue to enhance our ability to identify and optimize promising candidates like this one. As efforts continue to uncover new therapeutic applications, compounds such as 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid are poised to play a crucial role in shaping the future of medicine.
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